molecular formula C22H23N5O3S B11245074 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11245074
M. Wt: 437.5 g/mol
InChI Key: IOBPXROAJAECFD-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazine ring, an acetamido group, and a sulfanyl linkage

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C22H23N5O3S/c1-12-7-5-8-13(2)18(12)24-17(29)11-31-22-25-21(30)20(26-27-22)16-10-6-9-14(3)19(16)23-15(4)28/h5-10H,11H2,1-4H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

IOBPXROAJAECFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazine ring through cyclization reactions.
  • Introduction of the acetamido group via acylation reactions.
  • Coupling of the sulfanyl group to the triazine ring.
  • Final attachment of the N-(2,6-dimethylphenyl) group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazine ring or the acetamido group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, reduced triazine derivatives.

    Substitution products: Halogenated or nucleophile-substituted aromatic rings.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the pathways targeted by the compound.

    Industry: As a specialty chemical in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.

    Pathway interference: Disrupting a biological pathway by interacting with multiple components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-AMINOPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-HYDROXYPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of both the acetamido and sulfanyl groups, which may confer specific biological activity or chemical reactivity not seen in similar compounds.

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